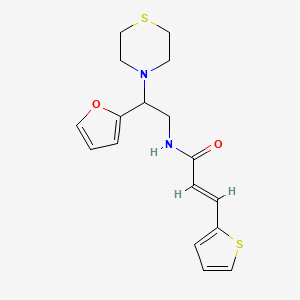

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide

Description

The compound "(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide" features an acrylamide backbone substituted with a thiophen-2-yl group at the β-position and a thiomorpholinoethyl moiety at the nitrogen.

Properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c20-17(6-5-14-3-2-10-23-14)18-13-15(16-4-1-9-21-16)19-7-11-22-12-8-19/h1-6,9-10,15H,7-8,11-13H2,(H,18,20)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUETXSMENCFQTL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.5 g/mol. Its structure features a furan ring, a thiomorpholine moiety, and a thiophene ring, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Receptors : The compound may interact with various receptors in the body, potentially modulating their activity. For instance, compounds with similar structures have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors .

- Enzyme Inhibition : The compound could inhibit specific enzymes, which is a common mechanism for many bioactive compounds. For example, related compounds have been identified as inhibitors of SARS-CoV-2 main protease .

- Antimicrobial and Anticancer Properties : There is ongoing research into the antimicrobial and anticancer potential of compounds containing furan and thiophene moieties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the efficacy of furan-containing compounds in targeting cancer cells, with some derivatives demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that furan and thiophene derivatives can exhibit activity against various bacterial strains, suggesting that this compound may have similar effects.

Case Studies and Research Findings

- Case Study on Nicotinic Receptors : A related study on 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated its role as a positive allosteric modulator of α7 nicotinic receptors, leading to anxiolytic-like effects in animal models . This suggests that this compound could potentially influence similar pathways.

- SARS-CoV-2 Inhibition : Research on furan derivatives has identified several compounds as effective inhibitors of SARS-CoV-2 main protease, with IC50 values indicating strong inhibitory activity. This highlights the potential for developing antiviral therapies based on similar structural frameworks .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares the target compound with structurally related acrylamide derivatives, emphasizing substituent variations and their implications:

Pharmacokinetic Considerations

- Thiomorpholine vs. Sulfamoylphenyl : The sulfamoyl group in [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] enhances solubility but may limit blood-brain barrier penetration. Thiomorpholine’s lipophilicity could favor central nervous system targeting, as seen in DM497 .

- Comparative studies with morpholine analogs are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.